N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Beschreibung
The compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine core, substituted with a 3,4-dichlorophenyl group at the carboxamide position and a 3,4,5-trimethoxyphenyl moiety at the 1-position of the pyrrolopyrazine ring. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive heterocycles reported in medicinal chemistry (e.g., anti-inflammatory and kinase-targeting agents).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O4/c1-30-19-11-14(12-20(31-2)22(19)32-3)21-18-5-4-8-27(18)9-10-28(21)23(29)26-15-6-7-16(24)17(25)13-15/h4-8,11-13,21H,9-10H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPWEKOKBNVZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article examines the compound's synthesis, structural characteristics, and biological effects based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving N′-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide and acetic anhydride. The resulting structure features a complex arrangement of rings that includes a dihydropyrrolo[1,2-a]pyrazine moiety. The molecular formula is , indicating the presence of both chlorine and methoxy substituents that may influence its biological activity .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The presence of functional groups like -OH and -Cl has been correlated with enhanced antimicrobial efficacy .
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| 3di | Klebsiella pneumoniae, Staphylococcus aureus | 12 |
| 3ci | Escherichia coli | 25 |
| 3eh | Staphylococcus aureus | 15 |
Anti-Virulence Activity
The compound has been noted for its anti-virulence properties against Yersinia species. It targets the phosphotyrosine-binding pocket of the YopH protein, which is critical for the pathogenicity of these bacteria. This mechanism suggests a potential application in developing therapeutic agents against bacterial infections .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For example, related pyrazine derivatives have shown effectiveness against colon carcinoma cell lines with IC50 values in the micromolar range. This indicates potential for further exploration in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide:
- Study on Antimicrobial Properties : A comparative analysis demonstrated that compounds with methoxy and chloro substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications at specific positions on the aromatic rings could lead to significant changes in antimicrobial potency .
- Evaluation of Anti-Virulence Mechanisms : Another study focused on the anti-virulence mechanisms of similar compounds against Yersinia. The findings underscored the importance of specific functional groups in modulating virulence factor expression and pathogenicity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Core Heterocyclic Systems and Substituent Effects
Target Compound
- Core : 3,4-Dihydropyrrolo[1,2-a]pyrazine.
- Substituents :
- 3,4-Dichlorophenyl (electron-withdrawing, lipophilic).
- 3,4,5-Trimethoxyphenyl (electron-donating, enhances solubility via methoxy groups).
Compound 6 ()
- Core : Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine.
- Substituents: 4-Methoxyphenyl, triazolo-thiadiazinone.
- Key Differences: The fused thiazole and pyrimidine rings increase rigidity compared to the dihydropyrrolopyrazine core of the target.
Compound 8k ()
- Core : Pyrrolo[2,3-b]pyridine.
- Substituents : 3,4-Dimethoxyphenyl, 4-methoxybenzamide.
- Key Differences : The pyrrolopyridine core lacks the pyrazine ring, reducing nitrogen content. The 4-methoxybenzamide group may improve solubility compared to the dichlorophenyl group in the target.
D-04 ()
- Core : 1H-Pyrrole-3-carboxamide.
- Substituents: Trimethoxybenzyl, dimethylpyridinone.
- Key Differences : The simpler pyrrole core lacks the fused pyrazine system. The trimethoxybenzyl group mirrors the target’s trimethoxyphenyl but is attached via a methylene linker, altering spatial orientation.
Vorbereitungsmethoden
Core Construction of the Dihydropyrrolo[1,2-a]Pyrazine Skeleton
The dihydropyrrolo[1,2-a]pyrazine core is typically synthesized via cyclization reactions. A one-pot three-component reaction involving ethylenediamine derivatives, acetylenic esters, and nitrostyrenes has been reported as an efficient method. For example, ethylenediamine reacts with dimethyl acetylenedicarboxylate (DMAD) and β-nitrostyrene derivatives under reflux in ethanol to form the pyrrolopyrazine backbone.
Key Reaction Conditions :
- Solvent : Ethanol or DMF
- Catalyst : Palladium acetate (Pd(OAc)₂) for facilitating cyclization
- Temperature : 80–100°C for 6–12 hours
Challenges :
- Competing pathways may yield exo or endo isomers, as observed in Pd-mediated reactions. Thermodynamic control using cesium carbonate (Cs₂CO₃) in DMF favors the endo product.
Formation of the N-(3,4-Dichlorophenyl)Carboxamide Group
The carboxamide at position 2 is formed via condensation of the pyrrolopyrazine’s secondary amine with 3,4-dichlorophenyl isocyanate or via activation of a carboxylic acid intermediate.
Method A: Direct Amination with Isocyanate
Method B: Carboxylic Acid Activation
- Oxidation : Convert the amine to a carboxylic acid using KMnO₄ in acidic conditions.
- Activation : Treat the acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : React the acyl chloride with 3,4-dichloroaniline in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).
Optimization and Purification Strategies
Isomer Control :
- Use of Cs₂CO₃ in DMF promotes thermodynamic control, favoring the endo conformation of the dihydropyrrolopyrazine core.
Purification :
- Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) resolves intermediates.
- Recrystallization from ethanol/water mixtures enhances purity.
Analytical Validation :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm).
- X-ray Diffraction : Validates crystal structure, as demonstrated for analogous carboxamides.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| One-pot cyclization | 3 | 40–50 | Rapid core formation |
| Suzuki coupling | 4 | 30–45 | High regioselectivity |
| Carboxylic acid | 5 | 25–35 | Compatibility with sensitive groups |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how is purity confirmed?
- Synthesis Steps :
- Multi-component cyclization : Formation of the pyrrolo-pyrazine core via cyclocondensation of precursors like α-chloroacetamides or substituted pyrazines .
- Substitution reactions : Introduction of the 3,4-dichlorophenyl and 3,4,5-trimethoxyphenyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig) .
- Purity Validation :
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).
- Spectroscopy : NMR (¹H/¹³C) to confirm absence of extraneous peaks (e.g., residual solvents or unreacted intermediates) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for dichlorophenyl; δ 3.7–4.0 ppm for trimethoxy groups) .
- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) :
- Detects carboxamide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl bonds (~550 cm⁻¹) .
Advanced Research Questions
Q. How can experimental design optimize synthesis yield and regioselectivity?
- Design of Experiments (DoE) :
- Screen variables (temperature, solvent, catalyst) using fractional factorial designs to identify optimal conditions (e.g., DMF as solvent for solubility, 80–100°C for cyclization) .
- Heuristic Algorithms :
- Bayesian optimization to iteratively adjust reaction parameters (e.g., reagent stoichiometry, reaction time) and maximize yield .
- Regioselectivity Control :
- Use directing groups (e.g., methoxy substituents) to guide electrophilic substitution on the pyrrolo-pyrazine core .
Q. How can contradictory biological activity data across studies be resolved?
- Assay Standardization :
- Replicate experiments under controlled conditions (e.g., cell line viability assays at fixed ATP concentrations) .
- Structure-Activity Relationship (SAR) Analysis :
- Systematically vary substituents (e.g., replacing Cl with F or adjusting methoxy positions) to isolate structural drivers of activity .
- Meta-Analysis :
- Compare IC₅₀ values across studies while normalizing for variables like solvent (DMSO concentration ≤0.1%) or incubation time .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular Docking :
- Use software like AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets) based on the compound’s carboxamide and aromatic moieties .
- Density Functional Theory (DFT) :
- Calculate electron distribution to identify reactive sites (e.g., electrophilic regions on the dichlorophenyl group) .
- Molecular Dynamics (MD) Simulations :
- Simulate binding stability over time (≥100 ns trajectories) to assess target engagement .
Methodological Considerations
- Handling By-Products :
- Common by-products include uncyclized intermediates or over-substituted derivatives. Mitigate via silica gel chromatography or recrystallization .
- Stability Testing :
- Store the compound at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carboxamide group .
- Data Reproducibility :
- Document reaction conditions (e.g., humidity, light exposure) to minimize variability in synthetic or biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
